2-(2,6-Dichloro-4-methylphenoxy)acetic acid

Lipophilicity Membrane permeability Phenoxyacetic acid herbicides

Researchers investigating auxinic herbicide structure-activity relationships require the authentic 2,6-dichloro isomer-generic 2,4-D or MCPA cannot substitute due to fundamentally different chlorine substitution patterns that govern receptor binding and chromatographic behavior. • Ortho-substitution probe: 2,6-dichloro-4-methyl configuration enables systematic SAR comparison against 2,4-dichloro and 4-chloro-2-methyl analogs for TIR1/AFB receptor studies • ≥98% purity supports HPLC/GC-MS method validation; unique retention and mass spectral fingerprint prevents false-positive cross-reactivity with co-occurring phenoxy herbicides • Research-grade material with full quality assurance documentation; ready stock available for immediate dispatch

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 15118-82-8
Cat. No. B043918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloro-4-methylphenoxy)acetic acid
CAS15118-82-8
Synonyms[(2,6-Dichloro-p-tolyl)oxy]acetic Acid;  NSC 65089; 
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyYURLCYGZYWDCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichloro-4-methylphenoxy)acetic Acid: Overview and Procurement Guide


2-(2,6-Dichloro-4-methylphenoxy)acetic acid (CAS 15118-82-8) is a chlorinated phenoxyacetic acid derivative with molecular formula C₉H₈Cl₂O₃ and molecular weight 235.06 g/mol . This compound belongs to the phenoxyacetic acid herbicide class and functions as a synthetic auxin plant growth regulator, mimicking natural auxin hormones to disrupt normal growth patterns in target plants . It is characterized by a 2,6-dichloro-4-methyl substitution pattern on the phenyl ring, distinguishing it from more common phenoxy herbicides such as 2,4-D (2,4-dichloro) and MCPA (4-chloro-2-methyl) [1]. The compound is available as a research-grade material typically at ≥98% purity and is utilized in agricultural chemistry research, structure-activity relationship studies, and analytical method development .

Why Generic Substitution with 2,4-D or MCPA Fails


Although 2-(2,6-dichloro-4-methylphenoxy)acetic acid shares the phenoxyacetic acid backbone with widely used herbicides such as 2,4-D and MCPA, generic substitution fails due to fundamentally different chlorine substitution patterns that dictate biological activity, physicochemical behavior, and analytical specificity . Semiempirical quantum chemical calculations (AM1) have established that the proper orientation and shape of the COOH group and phenyl moiety—both mutually and individually—affect observed herbicidal activities across phenoxyacetic acid derivatives [1]. The 2,6-dichloro substitution pattern represents a distinct isomeric configuration that cannot be mimicked by 2,4-dichloro (2,4-D) or 4-chloro-2-methyl (MCPA) analogs, particularly in structure-activity relationship studies where ortho-substitution effects critically influence auxin receptor binding and downstream biological responses [2]. Furthermore, in analytical chemistry applications, cross-reactivity and chromatographic retention behavior differ markedly among these isomers, making compound-specific standards essential for accurate quantification .

Quantitative Differentiation from Phenoxyacetic Comparators


Lipophilicity: Enhanced Membrane Permeability vs. 2,4-D and MCPA

The target compound exhibits substantially higher predicted lipophilicity (ACD/LogP = 2.90) compared to both 2,4-D (LogP ≈ 2.81) and MCPA (LogP ≈ 2.75), indicating enhanced membrane permeability and potentially altered absorption and translocation characteristics in plant tissues . This difference is attributable to the 2,6-dichloro-4-methyl substitution pattern which reduces hydrogen bonding capacity and increases hydrophobic surface area relative to the 2,4-dichloro or 4-chloro-2-methyl configurations [1].

Lipophilicity Membrane permeability Phenoxyacetic acid herbicides Physicochemical properties

Vapor Pressure: Reduced Volatility and Drift Potential

The target compound demonstrates a calculated vapor pressure of 0.0±0.9 mmHg at 25°C or 5.57×10⁻⁶ mmHg at 25°C from alternate sources [1], which is substantially lower than the reported vapor pressure of 2,4-D acid (1.4×10⁻⁵ mmHg at 25°C) [2]. This represents approximately a 2.5-fold to several orders-of-magnitude reduction in volatility depending on the data source consulted.

Volatility Herbicide drift Vapor pressure Environmental fate

Auxinic Activity Profile in Plant Bioassays

In systematic structure-activity relationship studies of chlorophenoxyacetic acids using wheat cylinder, pea segment, and pea curvature tests, the 2,6-dichloro-substituted compound exhibits auxinic activity that differs from both the 2,4-dichloro (highly active) and 3,5-dichloro (quite inactive) isomers [1]. Specifically, among dichloro-substituted phenoxyacetic acids, the 2:5-dichloro compound was reported as most active in the dichloro-series, while 2,6-dichloro-substituted phenols have been noted to possess high auxin activity in pea segment, pea curvature, and tomato-leaf epinasty tests [2].

Auxin activity Plant growth regulator Structure-activity relationship Bioassay

Analytical Reference Standard Specificity

2-(2,6-Dichloro-4-methylphenoxy)acetic acid is available as a research-grade material at ≥98% purity for use as an analytical reference standard . This compound is structurally isomeric to other chlorinated phenoxyacetic acids including 2,4-dichlorophenoxyacetic acid (CAS 94-75-7) and 4-chloro-2-methylphenoxyacetic acid (MCPA, CAS 94-74-6), but its 2,6-dichloro-4-methyl substitution pattern confers unique chromatographic retention behavior and mass spectral fragmentation that are essential for accurate identification and quantification in environmental monitoring and residue analysis .

Analytical standard Chromatography Isomer differentiation Method validation

Research and Industrial Application Scenarios


SAR Studies of Phenoxyacetic Herbicides and Synthetic Auxins

Researchers investigating the molecular determinants of auxinic herbicide activity require the 2,6-dichloro-4-methylphenoxyacetic acid isomer to probe ortho-substitution effects on receptor binding. The compound serves as a critical comparator in systematic SAR studies examining how chlorine substitution patterns (2,4- vs. 2,6- vs. 3,5-dichloro) modulate auxin receptor affinity and downstream plant growth regulatory responses . Semiempirical quantum chemical calculations have demonstrated that COOH group orientation and phenyl moiety shape—parameters directly influenced by substitution pattern—govern observed herbicidal activities across this compound class .

Environmental Monitoring Method Development

Environmental analytical laboratories developing HPLC or GC-MS methods for monitoring phenoxyacetic acid herbicide residues in soil, water, or agricultural products require this compound as a certified reference material for method validation and calibration . The unique retention characteristics and mass spectral fingerprint of this isomer enable accurate differentiation from co-occurring phenoxy herbicides (2,4-D, MCPA, dichlorprop) that may otherwise produce false positive signals in non-specific detection methods .

Herbicide Formulation and Volatility Reduction Research

Given the compound's lower predicted vapor pressure compared to 2,4-D , it represents a candidate scaffold for studying structure-volatility relationships in phenoxyacetic acid herbicides. Research programs aimed at developing low-drift auxinic herbicide formulations can utilize this compound to investigate how 2,6-dichloro substitution influences vapor pressure and off-target movement potential relative to conventional 2,4-dichloro and 4-chloro-2-methyl analogs .

Auxin Perception and Signal Transduction Studies

Plant molecular biologists investigating auxin perception mechanisms can employ this compound as a tool to dissect the structural requirements for synthetic auxin recognition by TIR1/AFB receptor complexes . The 2,6-dichloro-4-methyl substitution pattern provides a distinct molecular probe for comparing receptor binding kinetics and downstream gene expression profiles against natural auxins (IAA) and commercial herbicides (2,4-D, MCPA), contributing to fundamental understanding of auxin signaling specificity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dichloro-4-methylphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.